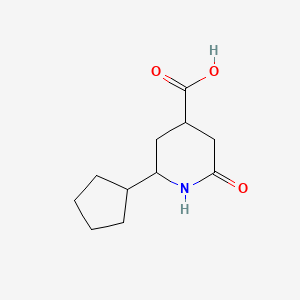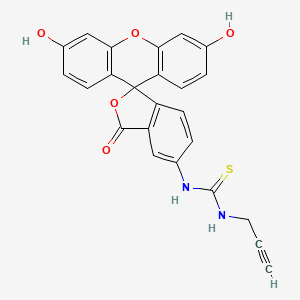
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea is a chemical compound with the molecular formula C24H16N2O5S and a molecular weight of 444.46 g/mol . This compound is known for its unique structure, which combines a thiourea group with a fluorescein moiety, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea typically involves the reaction of fluorescein-5-isothiocyanate with propargylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. The thiourea group can interact with various biomolecules, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea: Unique due to its combination of a thiourea group and a fluorescein moiety.
Fluorescein-5-isothiocyanate: Lacks the propargylamine component, making it less versatile in certain applications.
Propargylamine derivatives: Do not possess the fluorescent properties of fluorescein.
Uniqueness
This compound stands out due to its dual functionality, combining fluorescence with the reactivity of the thiourea group. This makes it particularly useful in applications requiring both properties .
Propiedades
Fórmula molecular |
C24H16N2O5S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-prop-2-ynylthiourea |
InChI |
InChI=1S/C24H16N2O5S/c1-2-9-25-23(32)26-13-3-6-17-16(10-13)22(29)31-24(17)18-7-4-14(27)11-20(18)30-21-12-15(28)5-8-19(21)24/h1,3-8,10-12,27-28H,9H2,(H2,25,26,32) |
Clave InChI |
TVTXYTZGTAXOIF-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
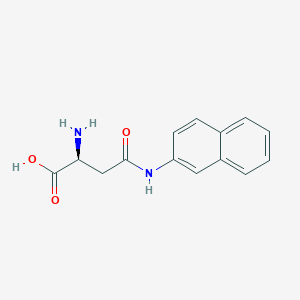
![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
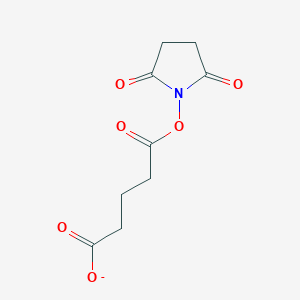
![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
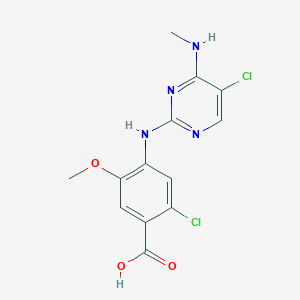
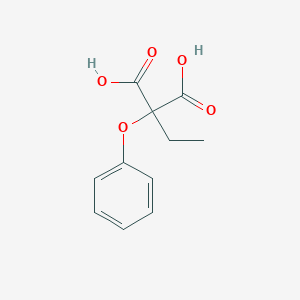
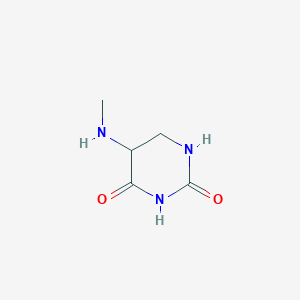
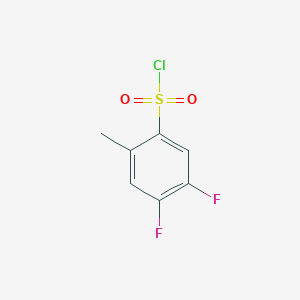
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)
